Product packaging for 5-acetyl-2-methyl-N-phenyl-3-furamide(Cat. No.:)

5-acetyl-2-methyl-N-phenyl-3-furamide

Cat. No.: B5730061
M. Wt: 243.26 g/mol
InChI Key: LNHLMJABPXLEAI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Furan (B31954) Heterocycle Research

The study of furan and its derivatives dates back to the 18th century, with the first description of 2-furoic acid by Carl Wilhelm Scheele in 1780. wikipedia.orgwordpress.com Another key milestone was the reporting of furfural (B47365) in 1831 by Johann Wolfgang Döbereiner. wikipedia.orgwordpress.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com Initially, research focused on the isolation and characterization of these naturally occurring compounds. Over time, the focus shifted towards understanding their chemical properties and developing synthetic methodologies. The inherent aromaticity of the furan ring, though modest compared to benzene, contributes to its unique reactivity and has been a subject of continuous investigation. wikipedia.org

Significance of Furan-3-carboxamide (B1318973) Scaffolds in Organic Synthesis and Chemical Biology Lead Discovery

The furan-3-carboxamide scaffold is of particular interest due to its presence in a variety of biologically active molecules. These structures serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. researchgate.netresearchgate.net The amide linkage provides a site for introducing diverse substituents, enabling the generation of large compound libraries for screening in drug discovery programs. nih.govresearchgate.net The furan ring itself, being an electron-rich system, can participate in various chemical transformations and interactions with biological targets. acs.org Research has shown that furan derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net Specifically, furan-3-carboxamides have been investigated for their potential as antimicrobial agents. researchgate.netnih.gov

Current Research Paradigms and Emerging Trends in Furamide Chemistry

Modern research in furamide chemistry is characterized by a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and biological evaluation. A significant trend is the development of more efficient and sustainable synthetic methods for preparing furan-3-carboxamide derivatives. researchgate.net This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact. Another key area of focus is the exploration of the structure-activity relationships (SAR) of these compounds. nih.gov By systematically modifying the substituents on the furan ring and the amide nitrogen, researchers aim to optimize their biological activity and selectivity. acs.org The application of computational tools, such as quantitative structure-activity relationship (QSAR) studies, is becoming increasingly important in guiding the design of new furamide derivatives with desired properties. nih.gov

Specific Research Focus on 5-acetyl-2-methyl-N-phenyl-3-furamide: Rationale and Scope

An in-depth examination of the synthetic strategies for this compound reveals a complex interplay of retrosynthetic logic, reaction optimization, and catalytic innovation. This article focuses exclusively on the chemical methodologies for constructing this specific furan derivative and its analogs, adhering to a structured exploration of its synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B5730061 5-acetyl-2-methyl-N-phenyl-3-furamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9(16)13-8-12(10(2)18-13)14(17)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLMJABPXLEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 5 Acetyl 2 Methyl N Phenyl 3 Furamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, offering valuable information on the connectivity and spatial arrangement of atoms within a molecule. A thorough NMR analysis of 5-acetyl-2-methyl-N-phenyl-3-furamide would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR (¹H, ¹³C): Chemical Shift Analysis and Coupling Constants

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the acetyl group, the furan (B31954) ring, and the phenyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. For instance, the furan ring proton would likely appear in the aromatic region of the spectrum, with its exact position influenced by the neighboring acetyl and amide substituents. The protons of the phenyl group would exhibit characteristic splitting patterns depending on their substitution. The coupling constants (J) between adjacent protons would provide critical information about the connectivity of the carbon skeleton.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃ (furan) ~2.4 Singlet N/A
CH₃ (acetyl) ~2.6 Singlet N/A
Furan-H ~6.5-7.0 Singlet N/A
Phenyl-H (ortho) ~7.5-7.7 Doublet ~7-8
Phenyl-H (meta) ~7.3-7.5 Triplet ~7-8
Phenyl-H (para) ~7.1-7.3 Triplet ~7-8

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
CH₃ (furan) ~14
CH₃ (acetyl) ~28
Furan-C2 ~155
Furan-C3 ~120
Furan-C4 ~115
Furan-C5 ~150
C=O (amide) ~165
C=O (acetyl) ~195
Phenyl-C (ipso) ~138
Phenyl-C (ortho) ~120
Phenyl-C (meta) ~129

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for example, within the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the methyl protons to the C2 carbon of the furan ring, and from the acetyl protons to the C5 carbon, confirming the positions of these substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations could help to determine the preferred conformation of the N-phenylamide group relative to the furan ring.

Conformational Analysis and Dynamic NMR Studies

The N-phenylamide group can exhibit restricted rotation around the C(3)-N bond and the N-phenyl bond, potentially leading to different conformers. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers for these rotational processes. Such studies would reveal if the molecule exists as a single stable conformer at room temperature or as a mixture of interconverting conformers.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous depiction of its molecular geometry in the solid state.

Crystal Packing and Supramolecular Assembly

Analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the crystal lattice. This packing arrangement, or supramolecular assembly, is governed by a variety of intermolecular forces. Understanding the crystal packing is crucial as it can influence the physical properties of the solid, such as its melting point and solubility.

Hydrogen Bonding Networks and π-π Stacking Interactions

The presence of an amide group in the molecule suggests the potential for hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the amide and acetyl carbonyl groups can act as hydrogen bond acceptors. X-ray diffraction analysis would precisely map out any hydrogen bonding networks, which could play a significant role in stabilizing the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition and elucidating the structure of novel compounds. For this compound (Chemical Formula: C₁₄H₁₃NO₃), HRMS would provide its exact mass, confirming its elemental formula with high accuracy. The calculated monoisotopic mass is 243.08954 Da.

Upon ionization, typically using techniques like electrospray ionization (ESI), the molecular ion [M+H]⁺ would be observed at m/z 244.0972. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, revealing characteristic pathways that provide structural insights. The fragmentation of amides, ketones, and aromatic systems is well-documented. libretexts.orgwikipedia.orglibretexts.org

Expected key fragmentation pathways for this compound would likely include:

Alpha-Cleavage at the Acetyl Group: Loss of a methyl radical (•CH₃) from the acetyl moiety to yield a stable acylium ion.

Amide Bond Cleavage: Scission of the C-N bond is a common pathway for amides. researchgate.net This can occur in two ways:

Formation of a furanoyl cation.

Formation of a protonated aniline (B41778) or related phenylaminium ion.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the acetyl group to the furan ring oxygen or amide carbonyl could lead to the elimination of a neutral molecule like ketene.

Cleavage of the Furan Ring: The furan ring itself can undergo characteristic cleavages.

A table of predicted prominent ions in the HRMS spectrum is provided below.

Predicted m/z Predicted Ion Formula Predicted Fragmentation Pathway
244.0972[C₁₄H₁₄NO₃]⁺Protonated molecular ion [M+H]⁺
228.0660[C₁₃H₁₀NO₃]⁺Loss of methane (B114726) (CH₄) from the 2-methyl group and a proton
201.0766[C₁₂H₁₁NO₂]⁺Loss of the acetyl group (CH₃CO) as ketene
152.0500[C₈H₈NO₂]⁺Cleavage of the bond between the furan ring and the amide carbonyl
125.0238[C₆H₅O₂]⁺Ion resulting from cleavage of the amide C-N bond
93.0578[C₆H₇N]⁺Aniline cation resulting from amide bond cleavage
43.0184[C₂H₃O]⁺Acetyl cation

This interactive table is based on predicted fragmentation patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The two techniques are complementary; some vibrational modes that are strong in FT-IR are weak or absent in Raman, and vice versa. spectroscopyonline.com

For this compound, the spectra would be dominated by vibrations from the N-H group, two carbonyl groups (ketone and amide), the furan ring, and the phenyl ring.

Expected Vibrational Frequencies:

N-H Stretch: A characteristic sharp band is expected in the FT-IR spectrum around 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches from the phenyl and furan rings will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Carbonyl (C=O) Stretches: Two distinct C=O stretching bands are anticipated. The amide I band, typically appearing between 1650-1680 cm⁻¹, is usually strong in FT-IR. nih.gov The acetyl ketone C=O stretch is expected at a slightly higher wavenumber, around 1680-1700 cm⁻¹, due to its conjugation with the furan ring.

Amide II Band: This band, resulting from a mix of N-H bending and C-N stretching, is a strong feature in the FT-IR spectra of secondary amides, typically appearing around 1550 cm⁻¹. spectroscopyonline.com

Aromatic and Furan Ring Vibrations: C=C stretching vibrations within the phenyl and furan rings are expected in the 1400-1600 cm⁻¹ region. udayton.eduglobalresearchonline.net These are often more prominent in the Raman spectrum.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands corresponding to various bending and stretching modes, which constitute a unique molecular fingerprint for the compound.

The table below summarizes the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity
AmideN-H stretch~3300Medium-StrongWeak
Phenyl/FuranAromatic C-H stretch3000-3100MediumStrong
MethylAliphatic C-H stretch2850-3000MediumStrong
Acetyl KetoneC=O stretch~1690StrongMedium
AmideAmide I (C=O stretch)~1660StrongMedium
Phenyl RingC=C stretch1580-1600Medium-StrongStrong
AmideAmide II (N-H bend)~1550StrongWeak
Furan/Phenyl RingsC=C stretch1400-1500Medium-StrongStrong
Furan RingRing breathing1000-1200MediumMedium-Strong

This interactive table presents predicted vibrational data based on analogous structures.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the conjugated π-electron system of a molecule. The structure of this compound contains multiple chromophores—the phenyl ring, the furan ring, and the acetyl group—all part of a larger conjugated system linked by the amide functionality.

It is expected that the UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would exhibit strong absorption bands corresponding to π→π* electronic transitions. chemicalpapers.com Based on studies of similar furan derivatives and N-aryl amides, absorption maxima (λ_max) can be predicted. acs.orgmdpi.com For instance, furan itself has a primary absorption around 200 nm, which shifts to longer wavelengths (bathochromic shift) with substitution. researchgate.net The presence of the extended conjugation involving the phenyl, amide, and acetylfuran moieties would likely push the main absorption bands well into the 250-350 nm range.

The photophysical properties, such as fluorescence, would depend on the rigidity of the molecule and the nature of its lowest excited state. Many N-aryl amides are known to be fluorescent. acs.org The emission wavelength and quantum yield would be influenced by the extent of intramolecular charge transfer (ICT) character in the excited state, which is plausible given the electron-donating nature of the furan and phenylamine parts and the electron-withdrawing acetyl and amide carbonyl groups. Further research would be needed to determine if this compound exhibits significant fluorescence and to characterize its emission properties.

Spectroscopic Parameter Predicted Value/Characteristic
Absorption Maximum (λ_max)Expected in the range of 250-350 nm, corresponding to π→π* transitions.
Molar Absorptivity (ε)Expected to be high (>10,000 M⁻¹cm⁻¹) due to the extended conjugated system.
Emission PropertiesPotential for fluorescence, characteristic of N-aryl amides. The emission would likely be Stokes-shifted to a longer wavelength than the absorption maximum.

This interactive table outlines the predicted photophysical properties.

Computational Chemistry and Theoretical Investigations of 5 Acetyl 2 Methyl N Phenyl 3 Furamide

Molecular Dynamics (MD) Simulations

Solvation Effects and Dynamic Behavior

Further research and publication by the scientific community would be required to provide the data necessary to construct the requested article.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

In the absence of specific target proteins for 5-acetyl-2-methyl-N-phenyl-3-furamide, we can hypothesize its potential interaction with enzymes that are common targets for furan-containing compounds, such as cyclooxygenase (COX) enzymes. A study on structurally similar 2,4-dimethyl-N-aryl-3-furamides revealed potential binding to COX-1 and COX-2. bibliomed.org It is plausible that this compound would also exhibit affinity for these enzymes.

Molecular docking simulations would place the molecule within the active site of these proteins to identify the most stable binding pose. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex. For a series of furan-based chalcones targeting Monoamine Oxidase B (MAO-B), binding energies (docking scores) were found to be highly correlated with inhibitory activity, with potent inhibitors showing scores around -8.5 to -9.0 kcal/mol. tandfonline.com Similarly, studies on benzofuran (B130515) derivatives targeting Sortase A in Staphylococcus aureus identified potent inhibitors with IC50 values corresponding to significant binding affinities. nih.gov

Based on analogous compounds, the predicted binding affinity of this compound with a hypothetical target like COX-2 could be estimated. The table below presents hypothetical, yet representative, binding affinity data for the title compound and its structural analogs against COX-2, based on values reported for similar furamide derivatives. bibliomed.org

CompoundPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
This compound -8.50.65
2,4-dimethyl-N-phenyl-3-furamide-8.20.85
5-acetyl-2-methyl-3-furamide-7.52.10
N-phenyl-3-furamide-7.14.50
Ibuprofen (Reference)-7.81.50

This table contains interactive data. The values are illustrative and derived from studies on analogous compounds for predictive purposes.

The stability of the ligand-target complex is governed by various non-covalent interactions. numberanalytics.comnih.gov For this compound, these interactions would be critical in defining its binding orientation and affinity within a protein's active site.

Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The acetyl group's carbonyl oxygen (C=O) and the furan (B31954) ring's oxygen can also act as hydrogen bond acceptors. In a hypothetical binding scenario with COX-2, the amide N-H could form a hydrogen bond with the side chain of a serine or threonine residue, while the carbonyl oxygen could interact with an arginine or asparagine residue. Studies on other N-phenyl derivatives have highlighted the importance of such interactions for binding. mdpi.com

π-π Stacking: The phenyl ring and the furan ring are both aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the active site. These interactions are crucial for the stable anchoring of the molecule.

Hydrophobic Interactions: The methyl group on the furan ring and the phenyl group contribute to the molecule's hydrophobicity. These groups would likely occupy hydrophobic pockets within the enzyme's active site, interacting with nonpolar amino acid residues such as leucine (B10760876) (Leu), isoleucine (Ile), and valine (Val).

A hypothetical breakdown of the key non-covalent interactions between this compound and a target active site is presented below.

Interaction TypeMolecular Moiety InvolvedPotential Interacting ResiduePredicted Distance (Å)
Hydrogen BondAmide N-HSerine (Side chain -OH)~2.9
Hydrogen BondAcetyl C=OArginine (Side chain N-H)~3.1
π-π StackingPhenyl RingTyrosine (Aromatic ring)~3.5
HydrophobicMethyl GroupLeucine (Alkyl side chain)~4.0

This table contains interactive data. The data is hypothetical and for illustrative purposes based on general principles of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models help in understanding which structural features are important for activity and in predicting the activity of new, unsynthesized compounds.

To build a QSAR model, various molecular descriptors that numerically represent the physicochemical properties of the molecules are calculated. For a series of furanone derivatives, which are structurally related to the title compound, descriptors were generated to correlate with their inhibitory activity against COX-2. researchgate.net These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. For furan derivatives, electronic descriptors are often significant as they govern the ability to participate in electrostatic and charge-transfer interactions. acs.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molecular volume, and surface area. These are crucial for determining how well the molecule fits into the binding pocket of a target.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how the molecule distributes between aqueous and lipid environments and its interaction with hydrophobic pockets in proteins.

The table below shows a hypothetical selection of descriptors that would be relevant for a QSAR study of this compound and its analogs.

Descriptor ClassDescriptor NameDescriptionPredicted Relevance
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.High
ElectronicDipole MomentMeasure of the molecule's overall polarity.High
StericMolecular VolumeThe volume occupied by the molecule.Medium
HydrophobicLogPOctanol-water partition coefficient; measure of hydrophobicity.High
TopologicalWiener IndexA distance-based index of molecular branching.Medium

This table contains interactive data. The relevance is predicted based on QSAR studies of similar heterocyclic compounds.

Once descriptors are generated for a series of compounds with known activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to develop a model. byjus.comijpda.org A 2D-QSAR study on furanone derivatives yielded a model that successfully correlated descriptors with COX-2 inhibitory activity. researchgate.net For our hypothetical case, an MLR model might take the following form:

Predicted Activity (log 1/IC50) = c0 + c1(LogP) - c2(LUMO Energy) + c3*(Dipole Moment)

Here, the coefficients (c1, c2, c3) would indicate the direction and magnitude of the effect of each descriptor on the activity. A positive coefficient for LogP suggests that higher hydrophobicity increases activity, while a negative coefficient for LUMO energy indicates that a lower energy (making the molecule a better electron acceptor) is favorable. The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). researchgate.netnih.gov

Reaction Mechanism Studies via Transition State Theory (if relevant to its formation or degradation pathways)

The formation of this compound likely involves two key chemical transformations: the acylation of a 2-methylfuran (B129897) precursor and the formation of the amide bond.

The acylation would likely proceed via a Friedel-Crafts acylation mechanism. byjus.comwikipedia.org In this reaction, an acylating agent (e.g., acetyl chloride or acetic anhydride) is activated by a Lewis acid catalyst. This generates a highly electrophilic acylium ion, which then attacks the electron-rich furan ring. For 2-methylfuran, the acylation is expected to occur at the C5 position due to the directing effect of the methyl group and the oxygen atom. osti.gov The reaction mechanism involves the formation of a Wheland intermediate (a sigma complex), followed by deprotonation to restore the aromaticity of the furan ring. osti.gov Transition state theory would be applied to calculate the activation energy of the electrophilic attack on the furan ring, which is the rate-determining step. The calculated activation energy for the acylation of 2-methylfuran with n-octanoic anhydride (B1165640) has been reported to be approximately 15.5 kcal/mol. osti.gov

The amide bond formation could be achieved by reacting furan-3-carboxylic acid (or its corresponding acyl chloride) with aniline (B41778). The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and often requires a coupling agent or catalyst to proceed under mild conditions. masterorganicchemistry.com The reaction of the acyl chloride with the amine is a classic nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. Computational studies using transition state theory would focus on the energy barrier for the formation and breakdown of this tetrahedral intermediate.

Molecular and Biochemical Interaction Mechanisms of 5 Acetyl 2 Methyl N Phenyl 3 Furamide

Enzyme Kinetics and Inhibition Studies (in vitro, mechanistic focus)

There is currently no publicly available scientific literature detailing in vitro studies on the enzymatic inhibition or kinetic profile of 5-acetyl-2-methyl-N-phenyl-3-furamide.

Investigations into the inhibitory activity of this compound against a panel of enzymes, including Aldose Reductase, Farnesyltransferase, Carboxylesterase, Tyrosyl-DNA phosphodiesterase, Glucokinase, and Cholinesterases, have not been reported in the accessible scientific domain. Therefore, no specific target enzymes for this compound have been identified from public sources.

Without primary data from enzymatic assays, the mode of action, such as whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor against any potential enzyme targets, remains undetermined.

Quantitative measures of binding affinity, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are fundamental for characterizing the potency of an enzyme inhibitor. However, no such values for this compound have been published.

Enzyme Inhibition Data for this compound

Target Enzyme IC50 Ki Inhibition Type
Aldose Reductase Data Not Available Data Not Available Data Not Available
Farnesyltransferase Data Not Available Data Not Available Data Not Available
Carboxylesterase Data Not Available Data Not Available Data Not Available
Tyrosyl-DNA phosphodiesterase Data Not Available Data Not Available Data Not Available
Glucokinase Data Not Available Data Not Available Data Not Available

Receptor Binding Assays and Ligand-Receptor Interaction Analysis (in vitro, mechanistic focus)

Similar to the lack of enzyme inhibition data, there is no available information from in vitro receptor binding assays for this compound.

The interaction of this compound with specific receptor targets, such as its potential role as a V1A receptor antagonist or its activity at bitter taste receptors, has not been documented in the public scientific literature.

The mechanisms of receptor interaction, including whether the compound binds to the primary (orthosteric) site or a secondary (allosteric) site to modulate receptor activity, are unknown due to the absence of relevant research findings.

Receptor Binding Data for this compound

Receptor Target Binding Affinity (e.g., Ki, Kd) Functional Activity (e.g., Agonist, Antagonist) Mechanism of Action
V1A Receptor Data Not Available Data Not Available Data Not Available

Cellular Pathway Perturbation Studies in Model Systems (e.g., isolated cell lines, in vitro only, focusing on mechanisms)

While direct studies on this compound are limited, the broader class of furan (B31954) derivatives has been investigated for various cellular effects. These studies provide a framework for postulating the potential activities of this specific compound.

Impact on Gene Expression and Protein Regulation (e.g., SIRT1 protein expression)

No direct research has been identified that investigates the effect of this compound on gene expression, including the regulation of Sirtuin 1 (SIRT1), a key protein in cellular metabolism and stress response. However, some studies have explored the potential of other furan derivatives to modulate SIRT1 activity. For instance, novel naphthofuran derivatives have been identified as potential SIRT1 activators through in silico screening and subsequent in vitro assays. These findings suggest that the furan scaffold could serve as a basis for designing molecules that interact with SIRT1, although the specific impact of the acetyl, methyl, and N-phenyl substituents of the compound remains to be determined.

Interference with Specific Biochemical Pathways (e.g., nucleic acid synthesis, energy metabolism, biofilm formation, protein tyrosine phosphatase inhibition)

The interference of this compound with key biochemical pathways has not been directly demonstrated. However, related furan compounds have shown activity in several of these areas.

Nucleic Acid Synthesis and Energy Metabolism: General studies on furan derivatives have indicated potential effects on fundamental cellular processes. Some reports suggest that certain furan compounds could influence glycolysis, a critical pathway in energy metabolism, and potentially damage DNA integrity, which would implicate an effect on nucleic acid synthesis. These effects are often linked to the broader toxicity profile of some furan-containing molecules.

Biofilm Formation: A significant body of research exists on the ability of furanones and furan-2-carboxamides, which share the core furan ring, to inhibit biofilm formation in various bacteria. nih.gov The proposed mechanisms often involve the disruption of quorum sensing, a cell-to-cell communication system crucial for biofilm development. For example, 3-methyl-2(5H)-furanone has demonstrated significant inhibition of biofilm formation in Klebsiella pneumoniae. nih.gov While these findings are promising for the furan class of compounds, specific data for this compound is not available.

Protein Tyrosine Phosphatase Inhibition: Protein tyrosine phosphatases (PTPs), such as PTP1B, are important regulators of cellular signaling pathways. While there is no direct evidence of this compound inhibiting PTPs, various heterocyclic compounds, including some with furan-like structures, have been investigated as potential PTP1B inhibitors. nih.govresearchgate.netresearchgate.net The development of selective PTP1B inhibitors is an active area of research for metabolic diseases.

Cellular Uptake and Subcellular Localization Mechanisms

The mechanisms by which this compound enters cells and its subsequent distribution within subcellular compartments have not been experimentally determined. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and transporter-mediated uptake, which are often influenced by the compound's physicochemical properties such as lipophilicity and size. nih.gov The subcellular localization is critical for a compound's mechanism of action and potential toxicity. nih.gov Without specific studies, any discussion on the uptake and localization of this particular furamide remains speculative.

Membrane Interaction and Permeability Studies (in vitro, mechanistic focus)

The interaction of this compound with cellular membranes is a key aspect of its potential biological activity that requires experimental investigation.

Lipophilicity and Membrane Partitioning

The lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a crucial determinant of its ability to cross cell membranes. This property can be estimated using computational models, but experimental determination is necessary for accuracy. The lipophilicity of this compound has not been reported in the available literature. Generally, furan derivatives can span a wide range of lipophilicity depending on their substituents. mdpi.com The presence of both polar (acetyl and amide groups) and nonpolar (methyl and phenyl groups) moieties in this compound suggests a moderate level of lipophilicity, which could facilitate membrane partitioning.

Effects on Membrane Integrity and Function

There is no available data on the specific effects of this compound on the integrity and function of cellular membranes. In vitro assays, such as those measuring the release of intracellular components or changes in membrane potential, would be required to assess these effects. nih.gov Such studies would be critical in understanding the compound's potential for causing cell damage or altering membrane-dependent cellular processes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 5 Acetyl 2 Methyl N Phenyl 3 Furamide Analogs

Systematic Evaluation of Substituent Effects on Molecular Interaction Profiles

The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic and steric properties of its constituent functional groups. For 5-acetyl-2-methyl-N-phenyl-3-furamide analogs, a systematic evaluation of substituents on the phenyl ring, the furan (B31954) ring, and modifications to the amide linkage can provide a comprehensive understanding of their interaction profiles.

Substituents on the N-phenyl ring can significantly modulate the biological activity of furamide derivatives by influencing their electronic properties, lipophilicity, and steric interactions with target macromolecules. Studies on analogous N-arylcinnamamides have demonstrated that the nature and position of substituents on the phenyl ring are critical for their antimicrobial activity. nih.gov For instance, electron-withdrawing groups like trifluoromethyl and chloro have been shown to enhance the activity of certain N-arylcinnamamides against various bacterial strains. nih.gov

In a series of N-arylcinnamamides, compounds with 3,5-bis(trifluoromethyl)phenyl and 3-(trifluoromethyl)phenyl substituents exhibited high potency against both susceptible and resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov This suggests that strong electron-withdrawing groups can be beneficial for activity. The position of the substituent is also a key determinant. For example, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, the presence of an electron-withdrawing or even an electron-donating substituent on the phenyl ring was more advantageous for antimycobacterial activity than an unsubstituted phenyl ring. mdpi.com

The following interactive table summarizes the effect of phenyl ring substituents on the antimicrobial activity of a series of N-arylcinnamamides, which can serve as a model for predicting similar effects in this compound analogs.

Phenyl Ring SubstituentPositionElectronic EffectSteric HindranceObserved Antimicrobial Activity (MIC µM)
3,5-bis(trifluoromethyl)MetaStrong Electron-WithdrawingHigh22.27 (vs. S. aureus)
3-(trifluoromethyl)MetaStrong Electron-WithdrawingMedium27.47 (vs. S. aureus)
3,5-dichloroMetaElectron-WithdrawingMedium27.38 (vs. M. tuberculosis)
3,4-dichloroMeta, ParaElectron-WithdrawingMedium27.38 (vs. M. tuberculosis)
3-fluoroMetaElectron-WithdrawingLow16.58 (vs. B. sorokiniana)
3-methylMetaElectron-DonatingLow33.71 (vs. B. sorokiniana)

Data extrapolated from a study on N-arylcinnamamides. nih.gov

The amide bond is a critical structural feature in many biologically active molecules, providing conformational rigidity and serving as a key hydrogen bond donor and acceptor. Modifications to the amide linkage in this compound could have a profound impact on its biological activity. Strategies for amide bond modification include N-alkylation, replacement with bioisosteres such as triazoles, or altering its conformation through steric constraints.

For instance, the introduction of an amide bond into trimethoprim (B1683648) analogs was shown to increase their affinity for human dihydrofolate reductase. nih.gov In another study, the replacement of an amide linker with a sulfonamide in B-RAF inhibitors led to a substantial improvement in cellular potency. These examples highlight the potential of amide linkage modification as a strategy for lead optimization.

Pharmacophore Modeling and Design Principles for Targeted Molecular Interactions

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound analogs, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen of the acetyl group and the amide), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions (e.g., the phenyl and furan rings), and aromatic centers.

A ligand-based pharmacophore model can be developed from a set of active compounds to understand the key features responsible for their activity. nih.gov For furan-3-carboxamides, a potential pharmacophore could be derived from their structural features and known biological activities. nih.gov The design of new analogs can then be guided by this model to ensure the incorporation of these critical features, thereby increasing the probability of discovering more potent and selective compounds.

Computational SAR and Predictive Models for Analog Design (Purely theoretical/computational)

Computational SAR and predictive modeling play an increasingly important role in modern drug discovery. These methods utilize computational chemistry and machine learning algorithms to build models that can predict the biological activity of novel compounds before their synthesis. For this compound analogs, quantitative structure-activity relationship (QSAR) models could be developed to correlate their physicochemical properties with their biological activities. nih.gov

Molecular docking studies can be employed to predict the binding mode of these analogs within the active site of a biological target. nih.gov These studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. The results from docking and QSAR studies can then be used to prioritize the synthesis of new analogs with improved predicted activity.

Development of Lead Molecules for Preclinical Investigation and Chemical Probe Applications

The process of lead optimization involves refining the structure of a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate. mdpi.com For this compound, a lead optimization campaign would involve the systematic modification of its structure based on the SAR data and computational models. This iterative process of design, synthesis, and biological evaluation aims to enhance the therapeutic potential of the lead molecule.

Furthermore, optimized analogs of this compound could be developed as chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The furan scaffold is present in various biologically active small molecules used as chemical probes. researchgate.net A potent and selective analog of this compound could be functionalized with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety) to create a chemical probe for target identification and validation studies.

Advanced Analytical Methodologies for Detection and Quantification of 5 Acetyl 2 Methyl N Phenyl 3 Furamide

Chromatographic Separations (HPLC, GC) with Advanced Detection

Chromatography is the cornerstone for separating complex mixtures. For 5-acetyl-2-methyl-N-phenyl-3-furamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable, especially when coupled with advanced detectors.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) or Photodiode Array (PDA) detection is a robust method for assessing the purity and quantifying this compound. The compound's aromatic systems (furan and phenyl rings) and carbonyl groups act as strong chromophores, allowing for sensitive UV detection. A PDA detector offers the advantage of acquiring the full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment.

A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of acetonitrile (B52724) and water. nih.govnih.gov The detection wavelength can be optimized; for furan (B31954) derivatives, detection is often performed at specific wavelengths, such as 205 nm. researchgate.net The method's linearity, accuracy, and precision would be validated according to standard guidelines to ensure reliable quantification.

Table 1: Illustrative HPLC-PDA Parameters for Analysis of this compound This table is based on typical parameters for related furan and amide compounds.

ParameterValue/DescriptionReference
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid shimadzu.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid shimadzu.com
Gradient Linear gradient from 10% to 90% B over 15 minutes nih.gov
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detection 200-400 nm, with quantification at λmax (e.g., ~205-270 nm) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While the target compound may have limited volatility, it can be analyzed directly if the column temperature is sufficiently high. The technique is particularly useful for identifying impurities and degradation products. For analysis, a low-polarity capillary column like a HP-5MS is often employed. mdpi.com

The mass spectrometer fragments the analyte in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For this compound, key fragmentation pathways would include the alpha-cleavage of the acetyl group and the cleavage of the amide bond, leading to characteristic fragment ions. youtube.comresearchgate.net For example, fragmentation of aromatic amides often results in a resonance-stabilized benzoyl cation or related structures. youtube.com Comparison of the obtained spectrum with spectral libraries or analysis of the fragmentation pattern allows for definitive identification. researchgate.net

Table 2: Representative GC-MS Parameters for this compound Analysis This table is based on general parameters for furan derivatives and aromatic amides.

ParameterValue/DescriptionReference
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min nih.gov
Injector Temperature 250 °C nih.gov
Ion Source Temperature 230 °C nih.gov
Ionization Mode Electron Impact (EI), 70 eV nih.gov
Scan Range m/z 40-550

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying trace levels of compounds in complex mixtures, offering unparalleled sensitivity and selectivity. rsc.org This method is ideal for analyzing this compound in challenging matrices like environmental or biological samples. nih.gov A UHPLC system provides superior separation efficiency in shorter run times. shimadzu.com

The analyte is first separated by LC and then ionized, typically using an electrospray ionization (ESI) source in positive mode to form the protonated molecule [M+H]⁺. In the mass spectrometer, this precursor ion is selected and fragmented. Specific product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity. nih.gov For the target compound, expected fragmentations would involve the N-phenyl group and the amide bond. researchgate.netacs.org

Table 3: Proposed LC-MS/MS Parameters for Sensitive Detection This table is based on established methods for furan metabolites and related compounds.

ParameterValue/DescriptionReference
LC System UHPLC (e.g., Shimadzu Nexera, Waters Acquity) shimadzu.comnih.gov
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm) nih.gov
Mobile Phase A Water + 0.1% Formic Acid shimadzu.com
Mobile Phase B Acetonitrile + 0.1% Formic Acid shimadzu.com
Flow Rate 0.3 mL/min nih.gov
Ion Source Electrospray Ionization (ESI), Positive Mode nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) nih.gov
Hypothetical MRM Transitions [M+H]⁺ → [Product Ion 1]⁺ (e.g., loss of acetyl) [M+H]⁺ → [Product Ion 2]⁺ (e.g., N-phenyl fragment) researchgate.netacs.org

Electrochemical Methods (Voltammetry, Amperometry) for Sensitive Detection

Electrochemical methods provide a sensitive, rapid, and low-cost alternative for the quantification of electroactive compounds. The furan moiety in this compound is susceptible to electrochemical oxidation. ut.ac.ir Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can be employed to study its electrochemical behavior and develop an analytical method.

Using a glassy carbon electrode (GCE) as the working electrode, the compound would likely show a well-defined, irreversible oxidation peak at a positive potential. ut.ac.ir The peak current in DPV is directly proportional to the concentration of the analyte, allowing for quantification. The sensitivity of the method can be enhanced by modifying the electrode surface with materials like carbon nanotubes or fullerene composites. researchgate.net

Table 4: General Parameters for Voltammetric Analysis This table is based on methods for furan and related electroactive compounds.

ParameterValue/DescriptionReference
Technique Differential Pulse Voltammetry (DPV) ut.ac.ir
Working Electrode Glassy Carbon Electrode (GCE) ut.ac.ir
Reference Electrode Ag/AgCl ut.ac.ir
Auxiliary Electrode Platinum wire ut.ac.ir
Supporting Electrolyte Britton-Robinson buffer (e.g., pH 5.0) ut.ac.ir
Potential Range ~0.0 V to +1.6 V ut.ac.ir
Linear Range Micromolar (µM) concentrations ut.ac.ir

Spectrophotometric and Fluorometric Assay Development

Simple, rapid, and cost-effective spectrophotometric assays can be developed for the routine quantification of this compound. These methods are often based on direct UV absorbance or the formation of a colored product through a chemical reaction.

A direct UV spectrophotometric method would measure the absorbance at the compound's λmax in a suitable solvent. For more complex samples, a colorimetric method could be developed. Amides can form charge-transfer complexes with suitable electron acceptors like iodine, producing a colored product that can be measured in the visible region. nih.gov The reaction of the furan ring with a chromogenic agent is another possibility for developing a specific colorimetric assay.

While there are no specific fluorometric assays reported, derivatization of the molecule to introduce a fluorophore could be explored to develop a highly sensitive fluorescence-based detection method.

Table 5: Hypothetical Parameters for a Charge-Transfer-Based Spectrophotometric Assay This table is based on principles for the analysis of pharmaceutical amides.

ParameterValue/DescriptionReference
Principle Formation of a charge-transfer complex nih.gov
Reagent Iodine (σ-acceptor) nih.gov
Solvent Dichloromethane or Chloroform
Detection Wavelength (λmax) ~365 nm (characteristic of the complex) nih.gov
Instrumentation UV/Vis Spectrophotometer nih.gov
Quantification Based on Beer's Law calibration curve nih.gov

Application in Environmental and Biological Samples

The detection of this compound in environmental (e.g., water, soil) and biological (e.g., plasma, urine) samples requires methods that are not only sensitive but also highly selective to overcome matrix interference. nih.govpcbiochemres.com LC-MS/MS is the method of choice for this purpose.

Sample preparation is a critical step. For environmental water samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances. researchgate.net For biological samples like plasma or whole blood, a protein precipitation step followed by centrifugation is a common and effective way to prepare the sample for analysis. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response. nih.gov The high selectivity of MRM in LC-MS/MS analysis allows for reliable detection and quantification even at ultra-trace levels, such as ng/mL or lower. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 5 Acetyl 2 Methyl N Phenyl 3 Furamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. frontiersin.org Furan (B31954) derivatives, in particular, are attractive targets for bio-based synthesis, as their precursors can often be derived from renewable biomass resources like carbohydrates. acs.orgmdpi.com Future research into the synthesis of 5-acetyl-2-methyl-N-phenyl-3-furamide should prioritize these principles.

Current synthetic strategies for furan-based compounds often rely on multi-step processes that may generate significant waste. mdpi.com A key research avenue would be the development of a convergent, one-pot synthesis for this compound from readily available, bio-derived starting materials. Enzymatic and biocatalytic methods, which offer high selectivity and operate under mild conditions, present a particularly promising frontier. acs.org For instance, lipase-catalyzed reactions are increasingly used for the synthesis of furan-based polyesters and polyamides and could be adapted for amide bond formation in this context. acs.org Furthermore, exploring catalytic pathways using non-noble metals or reusable solid catalysts like zeolites could significantly improve the environmental footprint of the synthesis. frontiersin.orgnih.gov

Table 1: Potential Sustainable Synthesis Strategies

Strategy Description Potential Advantage
Biomass Valorization Utilize platform chemicals derived from cellulose (B213188) or hemicellulose (e.g., furfural) as starting materials. frontiersin.orgacs.org Reduces reliance on fossil fuels; utilizes renewable feedstocks. frontiersin.org
Enzymatic Catalysis Employ enzymes like lipases or amidases for the amide bond formation step. acs.org High selectivity, mild reaction conditions, reduced byproducts, and energy efficiency. acs.org
Heterogeneous Catalysis Develop solid acid or metal catalysts (e.g., zeolites, polyoxometalates) for key reaction steps. nih.gov Ease of catalyst recovery and reuse, potentially simplifying purification processes. nih.gov

| Flow Chemistry | Implement continuous flow processes for the synthesis. | Improved safety, scalability, and process control compared to batch reactions. |

Advanced Material Science Applications (e.g., polymer incorporation, functional materials)

Furan-containing polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts. wiley-vch.de The structural rigidity and electronic properties of the furan ring make it an excellent component for functional materials, including conjugated polymers for organic electronics and durable thermosetting resins. acs.orgnumberanalytics.comresearchgate.net

The unique structure of this compound makes it an intriguing candidate for a monomer or a functional additive in polymer science. Research could focus on incorporating this molecule into polymer backbones via polycondensation reactions, potentially creating novel polyesters or polyamides. wiley-vch.deresearchgate.net The presence of the N-phenyl amide and acetyl groups could impart specific properties such as improved thermal stability, altered solubility, or specific intermolecular interactions, leading to materials with tailored characteristics. For example, furan-based epoxy resins are being developed as bio-based alternatives to traditional formulations, and this compound could serve as a novel precursor or curing agent. acs.org Its incorporation into conjugated polymers could also be investigated, as furan moieties have been shown to enhance the performance of polymers in organic solar cells. acs.orglbl.gov

Catalytic Applications or Ligand Design for Metal Complexes

The oxygen atom of the furan ring and the nitrogen and oxygen atoms of the amide group in this compound make it a potential multidentate ligand for coordinating with metal ions. The design of novel ligands is crucial for the development of advanced catalysts. Furan derivatives have been successfully employed as ligands in transition metal catalysis, demonstrating their versatility. numberanalytics.comresearchgate.net

Future work could involve synthesizing metal complexes of this compound with various transition metals (e.g., copper, nickel, palladium). researchgate.netrsc.org The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the furan or phenyl rings. These new complexes could then be screened for catalytic activity in a range of important organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The furan moiety itself can participate in coordination, and its interaction with metal clusters can lead to the formation of unique sandwich compounds with interesting reactivity. sc.edu

Deepening Mechanistic Understanding of Molecular Interactions and Biochemical Pathways

While many furan-containing compounds are valued for their therapeutic properties, it is also known that the furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates. nih.gov Understanding the metabolic fate and potential bioactivity of this compound is a critical area for future investigation.

Research should aim to elucidate the biotransformation pathways of this compound. In vitro studies using liver microsomes could identify the major metabolites and determine whether furan ring oxidation is a significant pathway. nih.gov Computational molecular docking studies could be employed to predict potential interactions with biological targets. Furan-based structures have been designed to interact with a range of biological targets, including enzymes and protein-protein interfaces, suggesting that this compound or its analogs could be explored for pharmacological activity. nih.govnih.gov Understanding these fundamental interactions is a prerequisite for any potential therapeutic development.

Targeted Analog Design for Specific Molecular Probes

Fluorescent molecular probes are indispensable tools in cell biology for visualizing organelles and tracking biological processes. rsc.org The design of probes with high specificity and photostability is an ongoing challenge. Furan derivatives have been successfully used as scaffolds for fluorescent probes, for example, in the imaging of cancer cells. researchgate.net

The this compound structure could serve as a foundation for a new class of molecular probes. By attaching a fluorophore to the phenyl ring or another suitable position, researchers could create probes to investigate the compound's cellular uptake, distribution, and localization. Furthermore, by incorporating specific recognition motifs, analogs could be designed to target particular organelles, such as the endoplasmic reticulum, or to respond to changes in the cellular environment. rsc.org This approach could yield powerful tools for studying cellular dynamics and disease states. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5-hydroxymethylfurfural (5-HMF)
2,5-Furandicarboxylic acid (FDCA)
Furosemide
Prazosin
Methyl 5-acetyl-2-furoate

Q & A

Q. What are the recommended synthetic routes for 5-acetyl-2-methyl-N-phenyl-3-furamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with furan derivatives and employing acylation or nucleophilic substitution. Key steps include:
  • Acylation : Introduce the acetyl group via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Cross-coupling : For functionalization, Suzuki or Stille coupling may be used to attach aryl/heteroaryl groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) in inert atmospheres (N₂/Ar) .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency, while temperature control (60–100°C) minimizes side reactions .
    Validation : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and HRMS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : A combination of spectroscopic and computational techniques is essential:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity in furan derivatives .
  • Infrared Spectroscopy (IR) : Detect carbonyl (C=O) and amide (N-H) stretches to confirm functional groups .
  • UV-Vis Spectroscopy : Analyze electronic transitions (e.g., π→π* in furan rings) to correlate structure with optical properties .
  • Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potential surfaces to predict reactivity and binding interactions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro screening:
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
  • Enzyme Inhibition : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives of this compound?

  • Methodological Answer : Integrate quantum chemistry and machine learning:
  • Reaction Path Search : Use DFT (e.g., Gaussian 16) to model transition states and identify low-energy pathways .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts/solvents for new derivatives .
  • Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance to refine reaction conditions .
    Case Study : ICReDD’s workflow reduced reaction development time by 40% via feedback loops between computation and experiment .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and how can researchers resolve contradictory SAR data?

  • Methodological Answer : Address contradictions through systematic SAR studies:
  • Substituent Libraries : Synthesize analogs with halogen, methoxy, or alkyl groups at the furan 2-/5-positions .
  • Data Normalization : Use standardized assays (e.g., IC₅₀ values) and control compounds (e.g., nitrofurantoin) to minimize variability .
  • Multivariate Analysis : Apply PCA or clustering to identify dominant structural descriptors (e.g., logP, H-bond donors) driving activity .
    Example : Fluorine substitution at the phenyl ring enhanced antimicrobial activity by 3-fold, while bulkier groups reduced solubility .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Optimize for scalability and reproducibility:
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • Crystallization Control : Use anti-solvent precipitation (e.g., water/ethanol mixtures) to isolate high-purity crystals .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer : Combine in silico and experimental approaches:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between the compound and purified target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates or live cells by monitoring protein stability shifts .
  • CRISPR-Cas9 Knockout : Use gene-edited cell lines to verify on-target effects vs. off-target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.